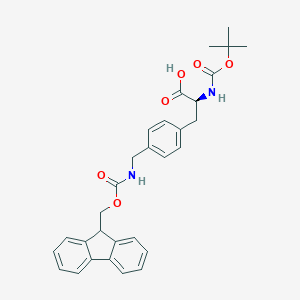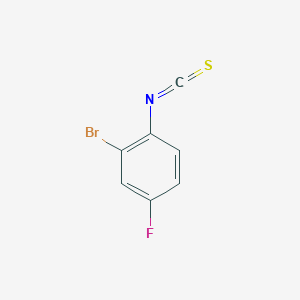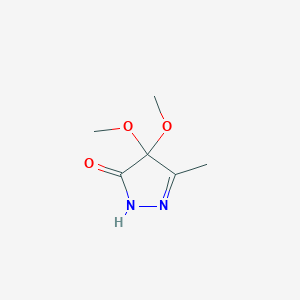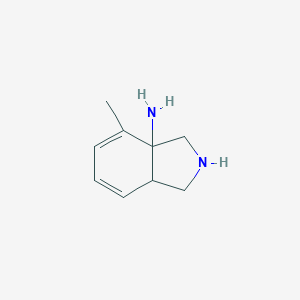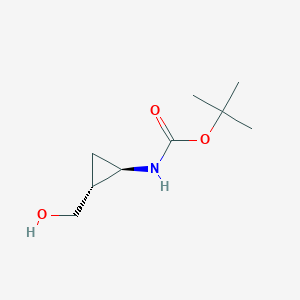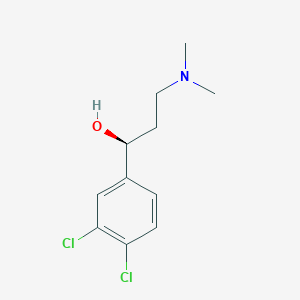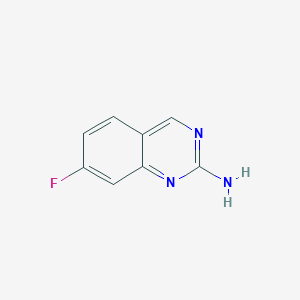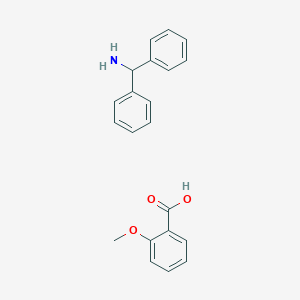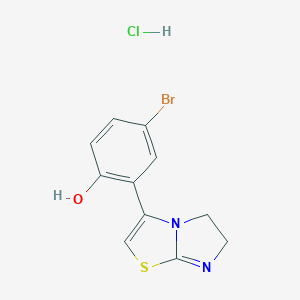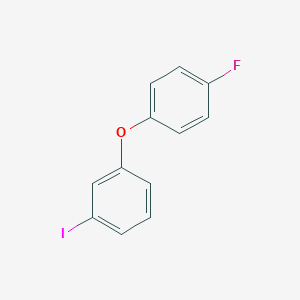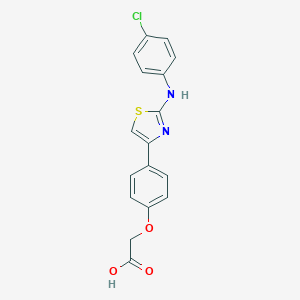
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, commonly known as clopidogrel, is a medication used to prevent blood clots in people with heart disease, peripheral vascular disease, and cerebrovascular disease. Clopidogrel is a thienopyridine derivative and belongs to the class of antiplatelet agents. It is the second most commonly prescribed antiplatelet agent after aspirin.
作用機序
Clopidogrel is a prodrug that requires biotransformation to an active metabolite by the cytochrome P450 (CYP) system in the liver. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and aggregation. This leads to a reduction in platelet-mediated thrombosis and a decrease in the risk of cardiovascular events.
生化学的および生理学的効果
Clopidogrel has been shown to reduce platelet aggregation and activation, leading to a decrease in thrombotic events. Clopidogrel also has anti-inflammatory effects, which may contribute to its cardiovascular protective effects. However, clopidogrel has been associated with an increased risk of bleeding, particularly in patients undergoing invasive procedures.
実験室実験の利点と制限
Clopidogrel is widely used in laboratory experiments to study platelet function and thrombosis. Clopidogrel has several advantages, including its ability to irreversibly inhibit platelet activation and its widespread clinical use. However, clopidogrel has several limitations, including its variable response among patients and the need for biotransformation to an active metabolite.
将来の方向性
Several future directions for clopidogrel research include the development of more potent and selective P2Y12 inhibitors, the identification of genetic factors that influence clopidogrel response, and the investigation of the effects of clopidogrel on other cardiovascular and non-cardiovascular diseases. Additionally, the role of clopidogrel in combination with other antiplatelet agents and anticoagulants needs further investigation.
Conclusion
Clopidogrel is a widely used antiplatelet agent that has been shown to reduce the risk of cardiovascular events in patients with cardiovascular disease. Clopidogrel irreversibly inhibits platelet activation and aggregation by binding to the P2Y12 receptor on platelets. Clopidogrel has several advantages and limitations in laboratory experiments, and future research directions include the development of more potent and selective P2Y12 inhibitors and the investigation of clopidogrel's effects on other diseases.
合成法
Clopidogrel is synthesized from 2-chloro-4,5-difluorobenzene, which is reacted with thiourea to form 2-chloro-4,5-difluorobenzene thiosemicarbazide. This compound is then reacted with 4,5-dihydrothiazole-2-thiol to form 2-(2-chloro-4,5-difluorophenylamino)-4,5-dihydrothiazol-4-one. The final step involves reacting this compound with 4-(2-hydroxyethyl)phenol to form clopidogrel.
科学的研究の応用
Clopidogrel is widely used in clinical practice to prevent thrombotic events in patients with cardiovascular disease. Several clinical trials have shown that clopidogrel reduces the risk of myocardial infarction, stroke, and death in patients with acute coronary syndrome, stable angina, and peripheral arterial disease. Clopidogrel is also used in combination with aspirin in patients with acute coronary syndrome to prevent stent thrombosis.
特性
CAS番号 |
168127-38-6 |
|---|---|
製品名 |
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)- |
分子式 |
C17H13ClN2O3S |
分子量 |
360.8 g/mol |
IUPAC名 |
2-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H13ClN2O3S/c18-12-3-5-13(6-4-12)19-17-20-15(10-24-17)11-1-7-14(8-2-11)23-9-16(21)22/h1-8,10H,9H2,(H,19,20)(H,21,22) |
InChIキー |
LVLVXZIMRQHNEJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)OCC(=O)O |
正規SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)OCC(=O)O |
その他のCAS番号 |
168127-38-6 |
同義語 |
2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



